Intra-Series AChE Potency Comparison
Within the original series of 4-dihydropyrimidine-2-thione derivatives, AChE-IN-26 (compound 4a) was identified as the most potent AChE inhibitor with an IC50 of 0.17 ± 0.01 μM. This represents a 2.3-fold improvement in potency compared to compound 4d, the second most potent analog in the series, which exhibited an IC50 of 0.39 ± 0.04 μM [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.17 ± 0.01 μM |
| Comparator Or Baseline | Compound 4d: 0.39 ± 0.04 μM |
| Quantified Difference | ~2.3-fold more potent (0.17 μM vs 0.39 μM) |
| Conditions | In vitro AChE inhibition assay; enzyme source and substrate not specified in abstract but conducted under standardized conditions within the same study. |
Why This Matters
This direct intra-series comparison validates that AChE-IN-26 is the optimized lead from this chemical scaffold, justifying its selection over close structural analogs for further research or screening cascades.
- [1] Ahmad S, et al. Rational design and synthesis of dihydropyrimidine based dual binding site acetylcholinesterase inhibitors. Bioorg Chem. 2016;69:91-101. View Source
